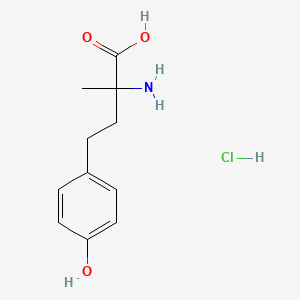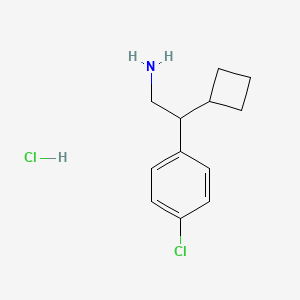
2-(4-Chlorophenyl)-2-cyclobutylethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-2-cyclobutylethan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group and a cyclobutyl group attached to an ethanamine backbone. The hydrochloride form indicates that it is a salt, which often enhances the compound’s solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-cyclobutylethan-1-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate 2-(4-Chlorophenyl)-2-cyclobutylethan-1-amine, which is then converted to its hydrochloride salt. The synthetic route may involve:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the ethanamine backbone: This can be done through reductive amination or other suitable amine-forming reactions.
Conversion to hydrochloride salt: The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)-2-cyclobutylethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-2-cyclobutylethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-2-cyclobutylethan-1-amine hydrochloride involves its interaction with specific molecular targets. These may include:
Receptors: The compound may bind to certain receptors, modulating their activity.
Enzymes: It can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
Ion Channels: The compound may influence ion channel activity, altering cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)-2-cyclopropylethan-1-amine hydrochloride
- 2-(4-Chlorophenyl)-2-cyclohexylethan-1-amine hydrochloride
- 2-(4-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride
Uniqueness
2-(4-Chlorophenyl)-2-cyclobutylethan-1-amine hydrochloride is unique due to its specific combination of a chlorophenyl group and a cyclobutyl ring, which may confer distinct biological and chemical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with targeted activities.
Propiedades
Fórmula molecular |
C12H17Cl2N |
|---|---|
Peso molecular |
246.17 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-2-cyclobutylethanamine;hydrochloride |
InChI |
InChI=1S/C12H16ClN.ClH/c13-11-6-4-10(5-7-11)12(8-14)9-2-1-3-9;/h4-7,9,12H,1-3,8,14H2;1H |
Clave InChI |
PHUQVVLJAIXDQG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(CN)C2=CC=C(C=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


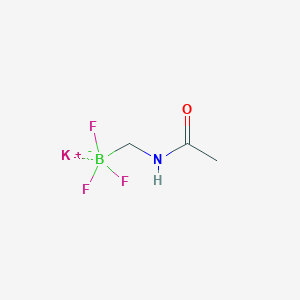


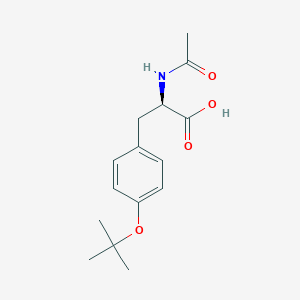
![2-[3-(2-Morpholin-4-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride](/img/structure/B13476683.png)


![tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate](/img/structure/B13476694.png)

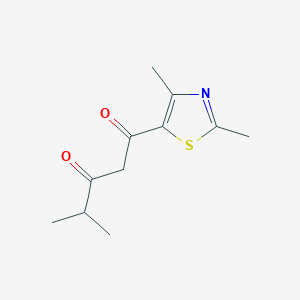
![5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13476699.png)
![[5-(2,6-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13476700.png)

